Cas no 52467-65-9 (2-BUTEN-1-OL, 2-BROMO-, (Z)-)

2-BUTEN-1-OL, 2-BROMO-, (Z)- is a highly selective and functionalized olefin. This compound offers distinct advantages due to its (Z)-configuration, which ensures predictable reactivity in chemical transformations. The bromo substitution provides an additional site for further modification, enhancing its versatility in organic synthesis. Its purity and stability make it ideal for use in pharmaceuticals, fragrances, and materials science applications.
2-BUTEN-1-OL, 2-BROMO-, (Z)- structure
2-BUTEN-1-OL, 2-BROMO-, (Z)- structure
Product Name:2-BUTEN-1-OL, 2-BROMO-, (Z)-
CAS No:52467-65-9
MF:C4H7BrO
MW:151.001780748367
CID:3253493
PubChem ID:10866525
Update Time:2025-10-16

2-BUTEN-1-OL, 2-BROMO-, (Z)- Chemical and Physical Properties

Names and Identifiers

    • 2-BUTEN-1-OL, 2-BROMO-, (Z)-
    • 2-Buten-1-ol, 2-bromo-, (2Z)-
    • SCHEMBL5530173
    • (Z)-2-bromobut-2-en-1-ol
    • (2Z)-2-BROMOBUT-2-EN-1-OL
    • EN300-39676434
    • DTXSID501312356
    • (2Z)-2-Bromo-2-buten-1-ol
    • 52467-65-9
    • SCHEMBL5530170
    • Inchi: 1S/C4H7BrO/c1-2-4(5)3-6/h2,6H,3H2,1H3/b4-2-
    • InChI Key: OFRPQMBABOBXKG-RQOWECAXSA-N
    • SMILES: C(O)/C(/Br)=C/C

Computed Properties

  • Exact Mass: 149.96803Da
  • Monoisotopic Mass: 149.96803Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 58.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 20.2Ų

2-BUTEN-1-OL, 2-BROMO-, (Z)- Pricemore >>

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